6-羟基-N-(4,5,6,7-四氢苯并[c]异恶唑-3-基)嘧啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of isoxazole derivatives, such as “6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide”, has been an interesting field of study for decades . Clausen et al. synthesized a series of lipophilic diaromatic derivatives of ®-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol and evaluated pharmacologically in vitro and in vivo for anticonvulsant activity .Molecular Structure Analysis
Isoxazole, which is a part of the compound, is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .科学研究应用
合成和潜在应用
杂环化合物合成:研究表明从苯并呋喃和苯并噻吩结构合成各种杂环化合物。这些化合物表现出显着的抗炎和镇痛活性,表明其在疼痛管理和炎症控制中的医学应用潜力 (Abu‐Hashem 等,2020)。
抗菌活性:新型 3, 4-二氢-苯并[2,3-d]嘧啶已被合成,并发现对某些真菌和细菌菌株有效,表明它们作为抗菌剂的潜力 (Kidwai 和 Mishra,2004)。
抗炎预测:已经开发出一种改进的方法来合成 2-取代 5,6,7,8-四氢苯并[4,5]噻吩并[2,3-d]嘧啶-4(3H)-酮,初步计算机模拟预测某些化合物具有良好的抗炎活性 (Chiriapkin 等,2021)。
超分子结构的形成:对四氟对苯二甲酸与氮杂化合物的研究突出了氢键在形成超分子结构中的作用。这项研究可以为设计具有特定性能的新型材料提供信息 (Wang 等,2014)。
抗肿瘤和抗病毒潜力:吡唑并[3,4-d]嘧啶核糖核苷的合成揭示了对麻疹病毒和 L1210 和 P388 白血病具有显着活性的化合物,提出了开发新的抗病毒和抗肿瘤剂的途径 (Petrie 等,1985)。
抑制组蛋白脱乙酰酶治疗阿尔茨海默病:将 5-芳基吲哚基取代的异羟肟酸开发为选择性组蛋白脱乙酰酶 6 抑制剂,已显示出改善阿尔茨海默病表型的潜力,为治疗提供了新方法 (Lee 等,2018)。
未来方向
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
属性
IUPAC Name |
6-oxo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c17-10-5-9(13-6-14-10)11(18)15-12-7-3-1-2-4-8(7)16-19-12/h5-6H,1-4H2,(H,15,18)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALNSXUDVHRHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。